molecular formula C16H13ClN4O4 B363017 2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide CAS No. 324014-51-9

2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide

Cat. No. B363017
CAS RN: 324014-51-9
M. Wt: 360.75g/mol
InChI Key: XIEANVLEJANOKN-DJKKODMXSA-N
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Description

2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide, also known as CNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNB is a derivative of benzamide and hydrazine, and its synthesis method involves the reaction of 4-nitrobenzaldehyde with hydrazine and chloroacetyl chloride.

Scientific Research Applications

Precursors for Antitubercular Agents

Research highlights the potential of structurally similar compounds as precursors in the synthesis of antituberculosis drug candidates. For instance, compounds with related structural attributes have been characterized to aid in the development of new antitubercular benzothiazinones, a promising class of antituberculosis drugs (Richter et al., 2021).

Antimicrobial Activity

Novel derivatives structurally related to 2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide have been synthesized and tested for antimicrobial activities. These studies provide insights into the compound's potential utility in developing new antimicrobial agents (Abdellatif et al., 2013).

Antitumor Applications

Another area of research has explored the compound's structural analogs for their antitumor properties, with in vitro and in vivo studies suggesting promising applications in cancer therapy. Such studies are crucial for identifying new antitumor agents and understanding their mechanisms of action (Santos et al., 2013).

Structural Characterization for Drug Design

Structural characterization of similar compounds provides foundational knowledge for drug design and development. Detailed analyses of crystal and molecular structures assist in the rational design of novel compounds with potential therapeutic applications (Saeed et al., 2008).

Role in Boosting Immune Response

Research into compounds like 2-Chloro-4-nitrobenzoic acid, which shares functional groups with the compound of interest, has been associated with antiviral properties and potential to boost the immune response in immune deficiency diseases. This highlights the broader implications of structurally related compounds in therapeutic contexts (Oruganti et al., 2017).

properties

IUPAC Name

2-chloro-N-[2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O4/c17-14-4-2-1-3-13(14)16(23)18-10-15(22)20-19-9-11-5-7-12(8-6-11)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEANVLEJANOKN-DJKKODMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide

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